Cyclohexane, azido-
Overview
Description
Cyclohexane is a versatile scaffold in organic chemistry, often used as a starting point for synthesizing various compounds, including those with azido groups. Azido-cyclohexane derivatives are of interest due to their potential applications in material science, pharmaceuticals, and as intermediates in organic synthesis. The azido group (-N3) is a functional group known for its reactivity, particularly in click chemistry reactions, which are widely used to create diverse and complex molecular architectures .
Synthesis Analysis
The synthesis of azido-cyclohexane derivatives can be achieved through various methods. For instance, the oxidation of cyclohexadiene in the presence of azide ion leads to the formation of azido-ketones, such as 4-azido-2-cyclohexene-1-one and 2-azido-3-cyclohexene-1-one, through a four-electron transfer process . Additionally, azido-s-triazines have been synthesized and their thermal reactions with cyclohexane have been studied, leading to the formation of cyclohexylamino-s-triazines and amino-s-triazines .
Molecular Structure Analysis
The molecular structure of cyclohexane derivatives, including those with azido groups, is influenced by the conformation of the cyclohexane ring. The classical "chair-twist boat-boat" conformational dynamics of cyclohexane is thermally activated, and this conformational flexibility can affect the properties of the derivatives . For example, the stereochemistry of substituents bound to cyclohexane can significantly differ based on their position relative to the ring's axis .
Chemical Reactions Analysis
Azido-cyclohexane compounds participate in various chemical reactions. The azido group is known for its participation in the Huisgen cycloaddition, a cornerstone of click chemistry. This reaction can be used to attach a wide range of functional groups to the azido-cyclohexane core, expanding the utility of these compounds in synthetic chemistry. Additionally, the thermal reactions of azido-s-triazines with cyclohexane demonstrate the formation of new bonds and the potential for creating diverse molecular structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of azido-cyclohexane derivatives are influenced by the presence of the azido group and the conformation of the cyclohexane ring. For example, the photomechanical performance of azobenzene-functionalized cross-linked polyimides containing cyclohexane moieties is attributed to the conformational dynamics of the cyclohexane ring, which can be photoinduced . The presence of azido groups can also introduce polarity and reactivity to the cyclohexane ring, as seen in the thermal reactions of azido-s-triazines .
Scientific Research Applications
- Summary of the Application: Organic azides, such as Cyclohexane, azido-, are used in the synthesis of various heterocycles. These compounds are used to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs .
- Methods of Application or Experimental Procedures: The synthesis of heterocycles from organic azides involves several methods. These include one-pot domino reactions, the use of catalysts in the chemoselectivity favoring C−H and C-N bonds, one-pot procedures (i.e., Ugi four-component reaction), nucleophilic addition, such as Aza-Michael addition, cycloaddition reactions, such as [3+2] cycloaddition, mixed addition/cyclization/oxygen, and insertion reaction of C-H amination .
- Results or Outcomes: The result of these reactions is the formation of various heterocycles from the corresponding organic azides .
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Azides in the Synthesis of Various Heterocycles
In a review, it was mentioned that organic azides, such as Cyclohexane, azido-, are used in the synthesis of various heterocycles. The review focuses on some interesting and recent examples of various applications of organic azides such as their intermolecular or intramolecular, under thermal, catalyzed, or noncatalyzed reaction conditions .
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Mass Spectrometry Data
The National Institute of Standards and Technology (NIST) has mass spectrometry data for “Cyclohexane, azido-”. This data could be useful for researchers studying the properties of this compound .
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Novel Method to Synthesize Azide Compounds: Researchers from Japan have developed a new method to prepare azide compounds, which could potentially be applied to "Cyclohexane, azido-" .
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Azides in the Synthesis of Various Heterocycles
In a review, it was mentioned that organic azides, such as Cyclohexane, azido-, are used in the synthesis of various heterocycles. The review focuses on some interesting and recent examples of various applications of organic azides such as their intermolecular or intramolecular, under thermal, catalyzed, or noncatalyzed reaction conditions .
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Mass Spectrometry Data
The National Institute of Standards and Technology (NIST) has mass spectrometry data for “Cyclohexane, azido-”. This data could be useful for researchers studying the properties of this compound .
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Novel Method to Synthesize Azide Compounds: Researchers from Japan have developed a new method to prepare azide compounds, which could potentially be applied to "Cyclohexane, azido-" .
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Modular Access to Substituted Cyclohexanes: A study discusses the modular synthesis of disubstituted cyclohexanes with excellent kinetic stereocontrol from readily accessible substituted methylenecyclohexanes by the implementation of chain-walking catalysis .
Safety And Hazards
Azidocyclohexane is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a flammable liquid, and it can cause skin irritation, eye irritation, and specific target organ toxicity (single exposure). The target organ is the central nervous system (CNS) .
properties
IUPAC Name |
azidocyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c7-9-8-6-4-2-1-3-5-6/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSNIGPBQIINLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074014 | |
Record name | Cyclohexane, azido- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexane, azido- | |
CAS RN |
19573-22-9 | |
Record name | Cyclohexane, azido- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019573229 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexyl azide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30398 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexane, azido- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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